molecular formula C9H9NO4 B1276513 3-Amino-4-(methoxycarbonyl)benzoic acid CAS No. 60728-41-8

3-Amino-4-(methoxycarbonyl)benzoic acid

Cat. No. B1276513
CAS RN: 60728-41-8
M. Wt: 195.17 g/mol
InChI Key: QKOKLMFCKLEFDV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-Amino-4-(methoxycarbonyl)benzoic acid is described in the papers. For instance, the potassium salt of 3-methoxy and 3,5-dimethoxy benzoic acids can be selectively deprotonated at the position para to the carboxylate group when treated with LIC-KOR in THF at -78 degrees Celsius, leading to the synthesis of 3,5-dimethoxy-4-methyl benzoic acid . Another related compound, 4-amino-2-methoxy-5-ethylthio benzoic acid, is synthesized from 4-amino salicylic acid through methylation, thiocyanation, hydrolysis, and ethylation reactions, achieving a total yield of 65% . These methods suggest possible pathways for synthesizing the compound of interest.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Amino-4-(methoxycarbonyl)benzoic acid has been investigated using various techniques. For example, (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid is characterized by X-ray crystallography, spectroscopic methods, and quantum chemical calculations . The crystal structure is stabilized through various intramolecular and intermolecular interactions, including those involving the methoxy group. This suggests that the methoxy group in 3-Amino-4-(methoxycarbonyl)benzoic acid may also play a significant role in its molecular stability.

Chemical Reactions Analysis

The papers do not directly discuss the chemical reactions of 3-Amino-4-(methoxycarbonyl)benzoic acid, but they do provide information on the reactivity of similar compounds. For instance, the antihypertensive activity of a series of novel 3-[(substituted-carbonyl)amino]-2H-1-benzopyrans is described, indicating that the presence of an amino group adjacent to a carbonyl group can lead to biologically active compounds . This suggests that 3-Amino-4-(methoxycarbonyl)benzoic acid may also participate in reactions that confer biological activity.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-Amino-4-(methoxycarbonyl)benzoic acid are not directly reported in the papers, the properties of structurally related compounds can provide some insights. The stability of these compounds is influenced by their molecular interactions, and their reactivity can be affected by the presence of functional groups such as amino and methoxy groups . These properties are important for understanding the behavior of the compound in various environments and could be relevant for its potential applications in pharmaceuticals or materials science.

Scientific Research Applications

Pharmaceutical Chemistry

  • Application : “3-Amino-4-(methoxycarbonyl)benzoic acid” is a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors .
  • Method of Application : The compound is prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
  • Results : The preparation was run successfully on approximately 70kg/batch with the total yield of 24%. This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

Crystallography

  • Application : The crystal structure of “4-(methoxycarbonyl)benzoic acid” has been studied .
  • Method of Application : The synthetic methods of the title compound is esterification of dicarboxylic acids. The commercially crude compound was recrystallized two times from MeOH/water (1:1) solution, and then colourless plate crystals were obtained by slow evaporation at room temperature within 3 days .
  • Results : The crystal structure of “4-(methoxycarbonyl)benzoic acid” was successfully determined .

properties

IUPAC Name

3-amino-4-methoxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-14-9(13)6-3-2-5(8(11)12)4-7(6)10/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOKLMFCKLEFDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00412129
Record name 3-amino-4-(methoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00412129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-(methoxycarbonyl)benzoic acid

CAS RN

60728-41-8
Record name 3-amino-4-(methoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00412129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl 2-Aminoterephthalate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
J Kadrić, K Motyka, P Džubák, M Hajdúch, M Soural - Tetrahedron Letters, 2014 - Elsevier
The targeted solid-phase synthesis of 3-hydroxyquinolin-4(1H)-one derivatives is described. Primary and secondary amines, 3-amino-4-(methoxycarbonyl)benzoic acid and 2-bromo-1-(…
Number of citations: 10 www.sciencedirect.com
B Vaňková, J Hlavac, M Soural - Journal of Combinatorial …, 2010 - ACS Publications
Solid-phase synthesis of bisheterocyclic compounds that contain purine and the 3-hydroxyquinolin-4(1H)-one skeleton connected with an aliphatic spacer of a different length/structure …
Number of citations: 16 pubs.acs.org
CE Wagner, PW Jurutka, PA Marshall… - Current topics in …, 2017 - ingentaconnect.com
Since the isolation and identification of the retinoid X receptor (RXR) as a member of the nuclear receptor (NR) superfamily in 1990, its analysis has ushered in a new understanding of …
Number of citations: 30 www.ingentaconnect.com
SH Weisbrod - 2010 - kops.uni-konstanz.de
The defined labelling of DNA with functional moieties is a difficult task. An interesting approach is the postsynthetic labelling method, in which small reactive anchors are incorporated …
Number of citations: 5 kops.uni-konstanz.de
A Verma, M Ram Yadav, R Giridhar… - … Chemistry & High …, 2013 - ingentaconnect.com
The existence of preferred molecular scaffolds that possess inherent biological activity, called privileged structures, is now well recognized. Such privileged structures not only provide …
Number of citations: 26 www.ingentaconnect.com
EP Aparna, KS Devaky - ACS Combinatorial Science, 2019 - ACS Publications
This Review describes the existing synthetic approaches for the solid-phase synthesis (SPS) of differently substituted and fused pyrimidine derivatives. These synthetic strategies are …
Number of citations: 30 pubs.acs.org

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